1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-N-(thian-3-yl)-1H-pyrazol-4-amine is a chemical compound with a molecular formula of C8H11N3S This compound is characterized by the presence of a pyrazole ring substituted with a thian-3-yl group and a methyl group
Preparation Methods
The synthesis of 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-thianylamine and 1-methyl-1H-pyrazole-4-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and reduce costs. This can include the use of alternative solvents, catalysts, and more efficient purification techniques.
Chemical Reactions Analysis
1-Methyl-N-(thian-3-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thian-3-yl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-N-(thian-3-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-N-(thian-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
1-Methyl-N-(thian-3-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Methyl-N-(thian-3-yl)pyrrolidin-3-amine: This compound has a pyrrolidine ring instead of a pyrazole ring, leading to different chemical and biological properties.
1-Methyl-N-(thian-3-yl)pyrazol-3-amine: This compound has a different substitution pattern on the pyrazole ring, which can affect its reactivity and applications.
Properties
Molecular Formula |
C9H15N3S |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
1-methyl-N-(thian-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H15N3S/c1-12-6-9(5-10-12)11-8-3-2-4-13-7-8/h5-6,8,11H,2-4,7H2,1H3 |
InChI Key |
KUKFCRXCRANFAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2CCCSC2 |
Origin of Product |
United States |
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